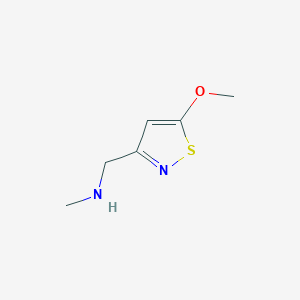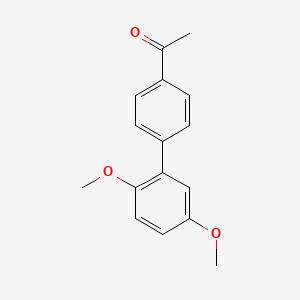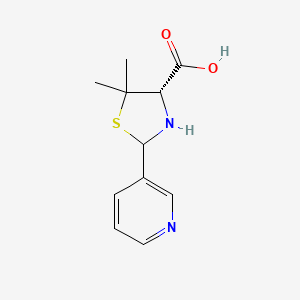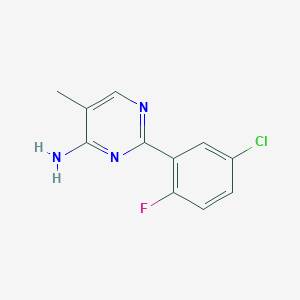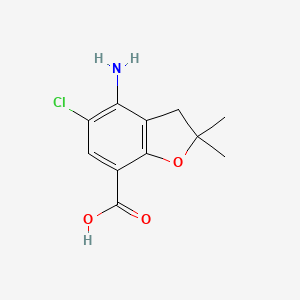
4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a dimethyl group attached to a benzofuran ring. It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those involving the benzofuran moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves several steps:
Starting Material: The process begins with 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoic acid methyl ester.
Cyclization: This compound is cyclized using triphenylphosphine and diethyl azodicarboxylate in an organic solvent to form 4-acetamido-2,3-dihydrobenzofuran-7-carboxylic acid methyl ester.
Chlorination: The intermediate is then chlorinated using N-chlorosuccinimide to produce 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid methyl ester.
Hydrolysis: Finally, the product is hydrolyzed and purified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the amino group.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: A closely related compound with similar structural features.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Another benzofuran derivative with comparable properties.
Uniqueness
4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceutical and industrial compounds.
Properties
Molecular Formula |
C11H12ClNO3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
4-amino-5-chloro-2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO3/c1-11(2)4-6-8(13)7(12)3-5(10(14)15)9(6)16-11/h3H,4,13H2,1-2H3,(H,14,15) |
InChI Key |
ALEHRPIPWUVBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


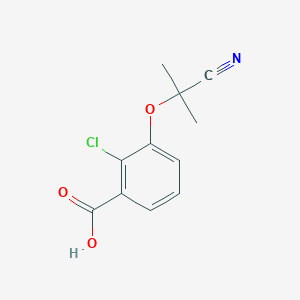
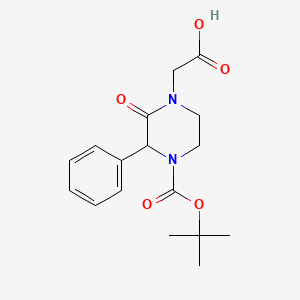
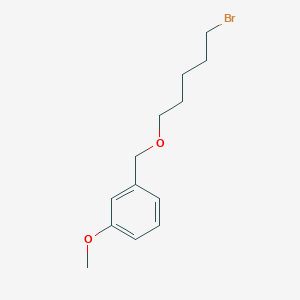
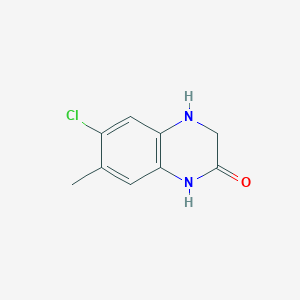
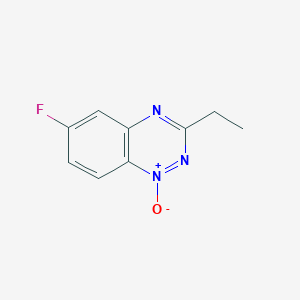
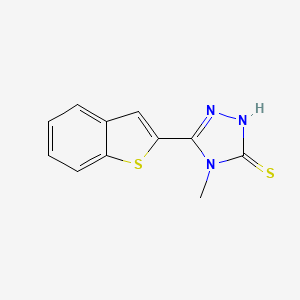
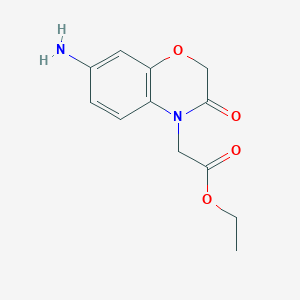
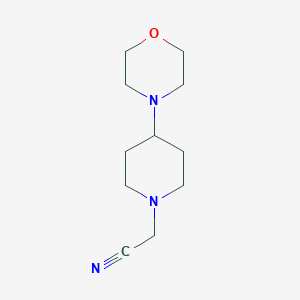
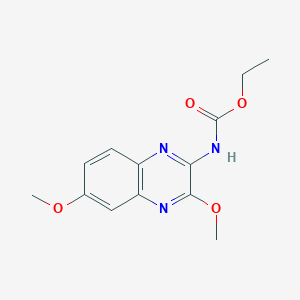
![5-[(acetyloxy)methyl]-1,6-naphthyridin-2(1H)-one](/img/structure/B8390569.png)
